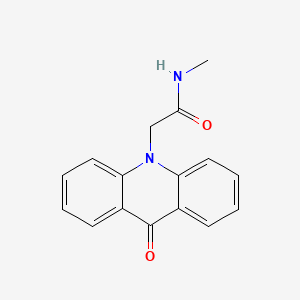

N-methyl-2-(9-oxoacridin-10-yl)acetamide

説明

特性

IUPAC Name |

N-methyl-2-(9-oxoacridin-10-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-17-15(19)10-18-13-8-4-2-6-11(13)16(20)12-7-3-5-9-14(12)18/h2-9H,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMJUGWMCIGHJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Antimicrobial Activity

N-methyl-2-(9-oxoacridin-10-yl)acetamide and its derivatives have shown significant antimicrobial properties. Research indicates that acridine derivatives, including those with hydroxamic acid fragments, exhibit high efficiency against both gram-positive and gram-negative bacteria. For instance, studies demonstrated that compounds based on acridine structures displayed considerable activity against strains such as Bacillus subtilis and Proteus vulgaris .

Table 1: Antimicrobial Activity of Acridine Derivatives

| Compound Name | Bacterial Strains Tested | Activity Level |

|---|---|---|

| N-methyl-2-(9-oxoacridin-10-yl)acetamide | Bacillus subtilis | High |

| N-methyl-2-(9-oxoacridin-10-yl)acetamide | Escherichia coli | Moderate |

| N-methyl-2-(9-oxoacridin-10-yl)acetamide | Staphylococcus aureus | Moderate |

Anticancer Properties

The anticancer potential of N-methyl-2-(9-oxoacridin-10-yl)acetamide has been explored through various studies. Compounds in the acridine family have been identified as effective against several cancer cell lines, including breast adenocarcinoma (MCF-7). For instance, a study highlighted that certain acridine derivatives exhibited cytotoxic effects on MCF-7 and HepG2 cells, showing promise as chemotherapeutic agents .

Table 2: Cytotoxicity of Acridine Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| N-methyl-2-(9-oxoacridin-10-yl)acetamide | MCF-7 | 5.8 |

| N-methyl-2-(9-oxoacridin-10-yl)acetamide | HepG2 | 6.3 |

Other Therapeutic Applications

In addition to its antimicrobial and anticancer properties, N-methyl-2-(9-oxoacridin-10-yl)acetamide has been investigated for various other therapeutic applications:

4.1 Anti-inflammatory Activity

Acridine derivatives have shown potential anti-inflammatory effects, which can be beneficial in treating conditions characterized by inflammation .

4.2 Antioxidant Properties

Research indicates that some acetamides possess antioxidant capabilities, which could be leveraged for protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Numerous case studies have documented the efficacy of N-methyl derivatives in laboratory settings:

- Case Study on Antimicrobial Efficacy : A study conducted on synthesized acridine derivatives revealed that certain compounds exhibited superior antimicrobial activity compared to traditional antibiotics like ofloxacin .

- Cytotoxicity Assessment : In vitro tests demonstrated that N-methyl derivatives selectively targeted cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Mechanistic Insights : Detailed investigations into the molecular interactions of these compounds with DHFR provided insights into their potential as dual-action drugs against both bacterial infections and cancer .

類似化合物との比較

Acridinone-Based Analogs

Key Insights :

- The methyl group on the acridinone core may stabilize π-π stacking interactions with kinase active sites.

Anthraquinone-Based Analogs

Key Insights :

- Anthraquinone cores exhibit stronger redox activity than acridinones due to their extended conjugated systems, making them potent antioxidants.

- Thioether substituents (e.g., in N-(9,10-dioxo-anthracenyl)-2-(R-thio)acetamide ) improve antiplatelet efficacy by modulating thiol-disulfide exchange pathways.

Fluorenone and Benzofused Analogs

Key Insights :

- Halogenation (e.g., bromo in fluorenone analogs) increases molecular weight and may improve target binding via hydrophobic interactions.

- Dibenzooxazepine derivatives (e.g., 922082-25-5 ) exhibit high molecular weights (>400), likely limiting blood-brain barrier penetration despite structural similarity to neuroactive compounds.

Heterocyclic Acetamide Derivatives

Key Insights :

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-methyl-2-(9-oxoacridin-10-yl)acetamide, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step routes starting with acridine derivatives. For example, anthraquinone cores (common in related compounds) are oxidized to introduce ketone groups, followed by amidation with methylated acetamide precursors. Key steps include:

- Oxidation : Use oxidizing agents like KMnO₄ or CrO₃ to generate the 9-oxoacridin-10-yl moiety.

- Acylation : React the oxidized intermediate with methyl acetamide derivatives in the presence of coupling agents (e.g., DCC or EDC) to form the acetamide bond.

- Purification : Column chromatography or recrystallization improves purity (>95%) .

- Data Insight : Yields vary with solvent polarity (e.g., DMF vs. THF) and temperature. For instance, THF at 60°C may yield 65–70% compared to 50% in DMF due to reduced side reactions .

Q. How can researchers validate the structural integrity of N-methyl-2-(9-oxoacridin-10-yl)acetamide post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to confirm methyl group integration (δ 2.8–3.2 ppm for N-CH₃) and aromatic proton environments. FT-IR can verify carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of planar acridinone and acetamide spatial arrangement .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values) or FRAP for redox potential .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic index.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can contradictory results in biological activity (e.g., high in vitro potency vs. low in vivo efficacy) be systematically addressed?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS plasma analysis. Poor solubility (logP >3) may limit absorption, necessitating formulation tweaks (e.g., nanoencapsulation) .

- Metabolite Identification : LC-QTOF-MS to detect phase I/II metabolites. Methyl groups on acetamide may reduce hepatic clearance compared to non-methylated analogs .

- Dose Optimization : Use PK/PD modeling to correlate exposure levels with efficacy in animal models .

Q. What computational approaches are effective for elucidating structure-activity relationships (SAR) of acridinone-acetamide hybrids?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) to predict binding modes to targets like DNA topoisomerases or antioxidant enzymes.

- QSAR Modeling : Develop regression models using descriptors (e.g., HOMO-LUMO gaps, polar surface area) to link electronic properties to activity .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS) .

Q. How should researchers mitigate the potential carcinogenic risks associated with acetamide derivatives during handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。